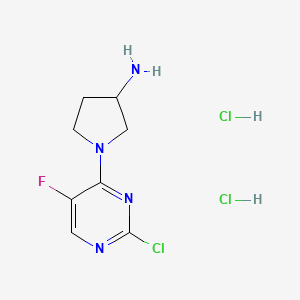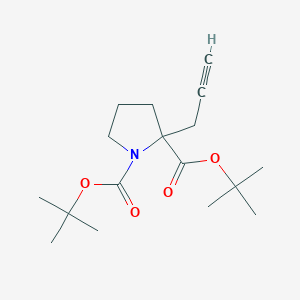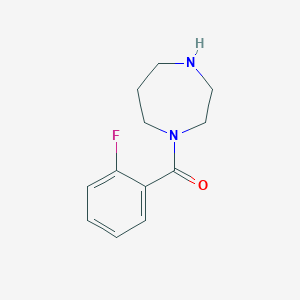
1-(2-Fluorobenzoyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Fluorobenzoyl)-1,4-diazepane” is a compound that could be derived from 2-fluorobenzoyl chloride . The 2-fluorobenzoyl group is a common moiety in organic chemistry, often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, 2-fluorobenzoyl chloride, a potential precursor, can be synthesized from o-fluorotoluene . Another study reported the synthesis of fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones .
Scientific Research Applications
Multicomponent Synthesis
A study by (Banfi et al., 2007) explores a two-step approach to synthesizing diazepane or diazocane systems. It involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting a methodology for creating complex chemical structures.
Catalysis in Olefin Epoxidation
(Sankaralingam & Palaniandavar, 2014) discuss manganese(III) complexes with 1,4-diazepane-based ligands used in olefin epoxidation. This study contributes to the understanding of catalyst design and reactivity for industrial applications.
Structural Characterization
Research by (Ramirez-Montes et al., 2012) focuses on the synthesis and structural characterization of 1,4-diazepanes. It emphasizes the importance of structural analysis in the development of new chemical entities.
Asymmetric Molybdenum(VI) Complexes
(Mayilmurugan et al., 2011) explore the use of 1,4-diazepane ligands in asymmetric molybdenum(VI) dioxo complexes. This research provides insights into the reactivity of oxotransferases, crucial for biochemical applications.
Solid-Phase Synthesis
In a study by (Lemrová & Soural, 2012), the solid-phase synthesis of 1,4-diazepin-5-ones is described. This method is significant for pharmaceutical development due to its efficiency and scalability.
σ1 Receptor Ligands
(Fanter et al., 2017) investigate 1,4-diazepanes as σ1 receptor ligands. Their research contributes to the understanding of receptor interactions, potentially leading to novel therapeutic agents.
Efflux Pump Inhibition
A study by (Casalone et al., 2020) highlights the role of 1,4-diazepanes in inhibiting efflux pumps in bacteria. This research is pivotal in addressing antibiotic resistance.
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(2-Fluorobenzoyl)-1,4-diazepane is likely to be the gamma-aminobutyric acid (GABA) neurotransmitter, as it is a derivative of 1,4-Benzodiazepines . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound, like other 1,4-Benzodiazepines, is believed to enhance the effect of the neurotransmitter GABA on its receptor, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an inhibitory effect on neuron firing .
Biochemical Pathways
It is known that benzodiazepines can affect various biochemical pathways in the body, including those involved in the metabolism and elimination of the drugs
Pharmacokinetics
Benzodiazepines are generally well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The presence of the fluorine atom might influence the ADME properties of the compound, potentially affecting its bioavailability .
Result of Action
Benzodiazepines typically result in decreased neuronal excitability and reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUIGAXODDLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)
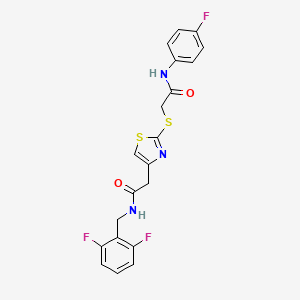


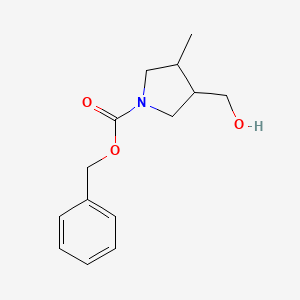
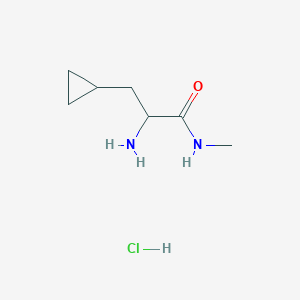
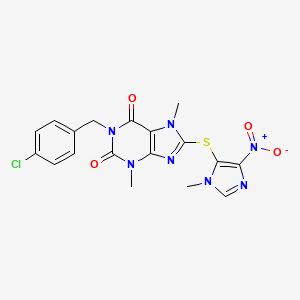
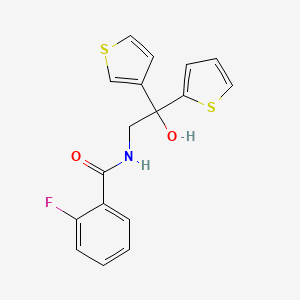
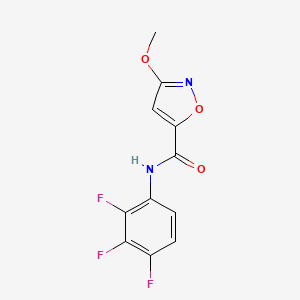

![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)
![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)
